molecular formula C30H48O4 B081457 Pomolic acid CAS No. 13849-91-7

Pomolic acid

Cat. No. B081457
CAS RN: 13849-91-7
M. Wt: 472.7 g/mol
InChI Key: ZZTYPLSBNNGEIS-OPAXANQDSA-N
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Description

Introduction
Pomolic acid (PA), also known as benthamic acid, is a pentacyclic triterpenoid of the ursane type featuring a 30-carbon skeleton with five six-membered rings and seven methyl groups alongside two hydroxyl groups. Originally isolated from apple peels, PA is prevalent in species of the Rosaceae and Lamiaceae families. It has garnered attention for its anti-cancer properties, particularly against breast cancer and leukemia cells, alongside a spectrum of pharmacological benefits (Chan et al., 2023).

Synthesis Analysis
While specific details on the synthesis of pomolic acid are not highlighted in the available literature, the extraction from natural sources remains the primary method of obtaining PA. This process involves the isolation from plant materials, such as apple peels, where PA exhibits its biological activity profile, suggesting a complex synthesis pathway from natural sources rather than synthetic methods (Grinco et al., 2023).

Molecular Structure Analysis
The molecular structure of pomolic acid features a pentacyclic framework, indicative of its classification within triterpenoids. This structure is foundational to its interaction with biological systems, mediating its pharmacological effects through this complex molecular architecture (Chan et al., 2023).

Chemical Reactions and Properties
PA's chemical properties are characterized by its interactions within biological systems, notably its anti-cancer activity through the suppression of HIF1α/VEGF-mediated angiogenesis. It achieves this by targeting specific signaling pathways such as p38-MAPK and mTOR, which are crucial for cancer cell proliferation and survival (Park et al., 2016).

Physical Properties Analysis
The physical properties of pomolic acid, such as solubility and melting point, are not detailed in the provided literature. However, these properties are essential for its application in pharmacology, influencing its absorption, distribution, metabolism, and excretion (ADME) profiles.

Chemical Properties Analysis
PA's chemical properties, including its reactivity with other compounds and stability under various conditions, underpin its biological effects. Its ability to engage with and modulate cellular pathways underscores the therapeutic potential of pomolic acid, especially in oncology (Yoo et al., 2013).

Scientific Research Applications

  • Vasorelaxant and Hypotensive Effects : Pomolic acid has been shown to induce vasorelaxation in a concentration- and endothelium-dependent manner, which could be part of the mechanism underlying its hypotensive effect (Estrada et al., 2011).

  • Anticancer Properties : Several studies have demonstrated the anticancer effects of pomolic acid. It triggers apoptosis in leukemia cells, inhibits proliferation, and suppresses cell migration and invasion in lung carcinoma cells, and shows potential against malignant melanoma and glioblastoma (Fernandes et al., 2005); (Yang et al., 2022); (Li & Yan, 2017); (Guimarães et al., 2017).

  • Inhibition of Platelet Aggregation : Pomolic acid has been found to inhibit adenosine diphosphate (ADP)-induced human platelet aggregation, suggesting its potential as an antiplatelet drug (Alvarado-Castillo et al., 2012).

  • Cardiovascular Effects : It reduces contractility and modulates excitation-contraction coupling in rat cardiomyocytes, which could explain its hypotensive properties (Lopez et al., 2019).

  • Overcoming Multidrug Resistance : Pomolic acid is effective in overcoming resistance mediated by overexpression of anti-apoptotic proteins, indicating its potential significance as an anti-MDR drug (Fernandes et al., 2007).

  • Anti-Angiogenic Effects : It suppresses HIF1α/VEGF-mediated angiogenesis, targeting p38-MAPK and mTOR signaling cascades, indicating its role in inhibiting angiogenesis in cancer cells (Park et al., 2016).

  • Potential Antibiotic and Antitumor Activity : Pomolic acid has been identified in plants used for its potential antibacterial and antitumor activities (Hoffmann et al., 1994).

  • Apoptosis Induction in Chronic Myeloid Leukemia : It induces apoptosis in cells from chronic myeloid leukemia patients, showing effectiveness even in drug-resistant cases (Vasconcelos et al., 2005).

  • Anti-HIV Activity : Pomolic acid has shown anti-HIV activity, suggesting its potential use in the treatment of HIV (Kashiwada et al., 1998).

  • Non-Genotoxic Properties : It has been found to possess no genotoxic and mutagenic properties, enhancing its safety profile (Frolova et al., 2014).

Safety And Hazards

Pomolic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled with gloves and protective clothing to prevent contact with skin and eyes .

properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTYPLSBNNGEIS-OPAXANQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930133
Record name 3,19-Dihydroxyurs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pomolic acid

CAS RN

13849-91-7
Record name Pomolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13849-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pomolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,19-Dihydroxyurs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POMOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HAB1ZK1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,000
Citations
DL Cheng, XP Cao - Phytochemistry, 1992 - Elsevier
… We now report the isolation and structural elucidation of two new natural derivatives of pomolic acid from the roots of S. oficinalis. Their structures were established as 3,l l-dioxo-19a-hydroxyurs-l2-en-28-oic …
Number of citations: 168 www.sciencedirect.com
Y Kashiwada, HK Wang, T Nagao… - Journal of Natural …, 1998 - ACS Publications
… Pomolic acid, isolated from R. woodsii and H. capitata, was also identified as an anti-HIV … Based on these results, we examined the anti-HIV activity of oleanolic acid- or pomolic acid-…
Number of citations: 473 pubs.acs.org
EWC Chan, YK Ng, CSS Lim, VS Anggraeni… - Journal of Applied …, 2023 - japsonline.com
… Pomolic acid isolated from the leaves of Licania pittieri inhibits ADP- and epinephrine-… Pomolic acid of Licania pittieri elicits endothelium-dependent relaxation in rat aortic rings. …
Number of citations: 3 japsonline.com
G Schinella, S Aquila, M Dade, R Giner… - Planta …, 2008 - thieme-connect.com
… in our work in different tumour cell lines, including pomolic acid [26], [27], [28], [29], [30], [31]. In these papers, pomolic acid was reported such as a cytotoxic principle, which induced …
Number of citations: 68 www.thieme-connect.com
Y Hou, M Chen, H Ruan, Z Sun, H Wu, X Xu… - Colloid and Interface …, 2022 - Elsevier
… Herein, a new supramolecular NPG based on pomolic acid (PA) has been reported firstly. The self-assembly morphology of this compound was characterized utilizing scanning electron …
Number of citations: 11 www.sciencedirect.com
JH Park, J Yoon, B Park - Phytomedicine, 2016 - Elsevier
Background Pomolic acid (PA), an active triterpenoid from Euscaphis japonica, inhibits the proliferation of a variety of cancer cells, but the molecular mechanisms of the anti-angiogenic …
Number of citations: 43 www.sciencedirect.com
J Wiemann, AM Deckelmann, R Csuk - Tetrahedron Letters, 2016 - Elsevier
… Mixtures of tormentic and euscaphic acid can be used to access pomolic acid using a convergent synthetic approach. This approach constitutes at present the best and shortest route …
Number of citations: 12 www.sciencedirect.com
SH Youn, JS Lee, MS Lee, EY Cha… - Biological and …, 2012 - jstage.jst.go.jp
… Pomolic acid (PA) has been previously described as being active in inhibiting the growth of cancer cells. In this study, we investigated PA activated AMPK, and this activity was related to …
Number of citations: 44 www.jstage.jst.go.jp
J Fernandes, R Weinlich, RO Castilho, MAC Kaplan… - Cancer letters, 2005 - Elsevier
… Since it has been proposed that drugs that act on mitochondria may bypass MDR resistance mechanisms, our data reinforce the potential of pomolic acid as a new anti-MDR drug. …
Number of citations: 39 www.sciencedirect.com
O Estrada, JM González-Guzmán… - Phytomedicine, 2011 - Elsevier
… In contrast, the vasorelaxant effect of pomolic acid was abolished under the purinergic-… ADP did not affect pomolic acid relaxation. In summary, pomolic acid has a potent endothelium-…
Number of citations: 32 www.sciencedirect.com

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